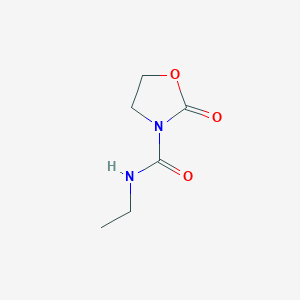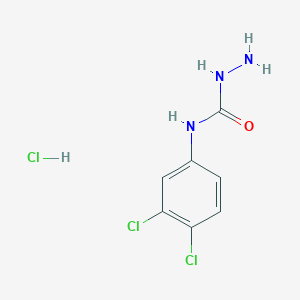![molecular formula C10H9NO2 B12871718 4-Ethylbenzo[d]oxazole-2-carbaldehyde](/img/structure/B12871718.png)
4-Ethylbenzo[d]oxazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylbenzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that belongs to the oxazole family It features a benzene ring fused to an oxazole ring, with an ethyl group at the 4-position and an aldehyde group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylbenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-ethylphenylhydrazine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethylbenzo[d]oxazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 4-Ethylbenzo[d]oxazole-2-carboxylic acid.
Reduction: 4-Ethylbenzo[d]oxazole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Ethylbenzo[d]oxazole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Ethylbenzo[d]oxazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through non-covalent interactions. The oxazole ring can participate in hydrogen bonding, π-π stacking, and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzo[d]oxazole-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Phenylbenzo[d]oxazole-2-carbaldehyde: Similar structure but with a phenyl group instead of an ethyl group.
4-Isopropylbenzo[d]oxazole-2-carbaldehyde: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
4-Ethylbenzo[d]oxazole-2-carbaldehyde is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. The ethyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its analogs.
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-ethyl-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C10H9NO2/c1-2-7-4-3-5-8-10(7)11-9(6-12)13-8/h3-6H,2H2,1H3 |
InChI Key |
OEBHWWQAMBKMFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Iodophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871644.png)
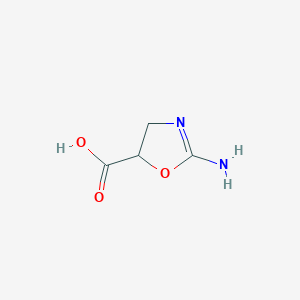
![5-[2-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12871647.png)

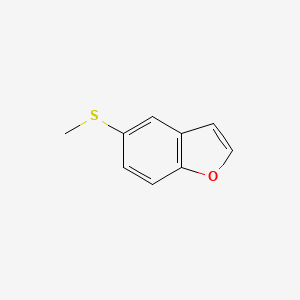
![2-Bromobenzo[d]oxazole-4-carboxamide](/img/structure/B12871661.png)
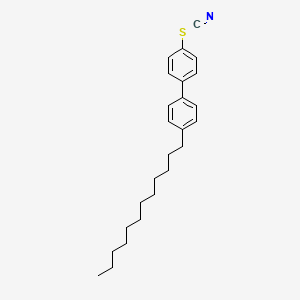
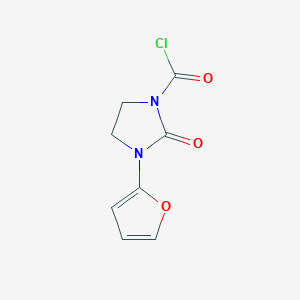

![2,6-dibromofuro[2,3-f][1]benzofuran-4,8-dione](/img/structure/B12871685.png)
